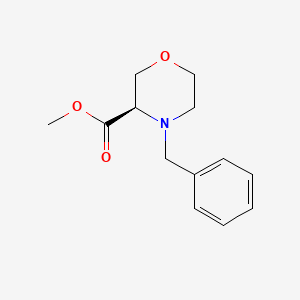

(R)-methyl 4-benzylmorpholine-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

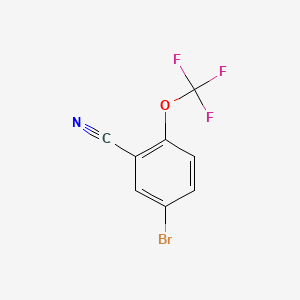

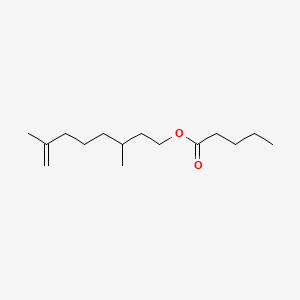

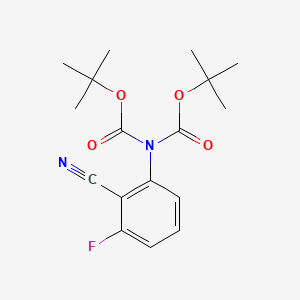

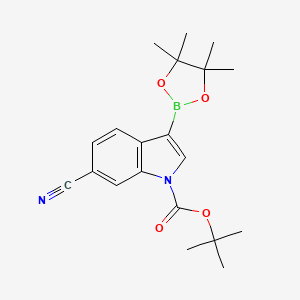

“®-methyl 4-benzylmorpholine-3-carboxylate” is a chemical compound with the molecular formula C13H17NO3 and a molecular weight of 235.2831. It is used for pharmaceutical testing2.

Synthesis Analysis

The synthesis of “®-methyl 4-benzylmorpholine-3-carboxylate” is not explicitly mentioned in the available resources. However, it is available for purchase from various suppliers for research and pharmaceutical testing21.Molecular Structure Analysis

The molecular structure of “®-methyl 4-benzylmorpholine-3-carboxylate” consists of 13 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms1. The exact structure is not provided in the available resources.

Chemical Reactions Analysis

The specific chemical reactions involving “®-methyl 4-benzylmorpholine-3-carboxylate” are not detailed in the available resources.Physical And Chemical Properties Analysis

The physical and chemical properties of “®-methyl 4-benzylmorpholine-3-carboxylate” are not explicitly mentioned in the available resources. However, its molecular formula is C13H17NO3 and it has a molecular weight of 235.2831.科学的研究の応用

Enantioselective Synthesis and Pharmaceutical Applications

- Enantioselective Synthesis for Reboxetine Analogs : The compound has been utilized in enantioselective syntheses, notably in the preparation of (R)- and (S)-N-Boc-morpholine-2-carboxylic acids via enzyme-catalyzed kinetic resolution. This method has been applied to the efficient and stereoselective synthesis of reboxetine analogs, which are significant for their antidepressant activity (Fish et al., 2009).

Catalytic Methods and Material Synthesis

- Phase-Transfer Catalysis for Chiral Backbone Synthesis : Another study highlights its role in asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate using phase-transfer catalysts. This process is beneficial for creating biologically active compounds containing a chiral 3-benzylpiperidine backbone, demonstrating the compound's utility in medicinal chemistry (Wang et al., 2018).

Advanced Synthetic Applications

- Building Blocks for Bioactive Compounds : The synthesis of alkyl N-(4-nitrophenyl)-3/2-oxomorpholine-2/3-carboxylates via rhodium(II) acetate catalyzed carbene insertion has been reported. These products represent versatile building blocks for developing pharmaceuticals, showcasing the compound's relevance in creating complex molecular architectures (Trstenjak, Ilaš, & Kikelj, 2013).

Chemical Transformations and Reactivity

- Palladium-Catalyzed Functionalizations : Research on palladium-catalyzed methylation and arylation of sp2 and sp3 C-H bonds in simple carboxylic acids, utilizing preformed sodium carboxylates, opens up new avenues for functionalizing (R)-methyl 4-benzylmorpholine-3-carboxylate derivatives. This method enables the direct modification of the compound, further extending its utility in synthetic organic chemistry (Giri et al., 2007).

Safety And Hazards

“®-methyl 4-benzylmorpholine-3-carboxylate” is not intended for human or veterinary use. It is for research use only1.

将来の方向性

The future directions for the use of “®-methyl 4-benzylmorpholine-3-carboxylate” are not explicitly mentioned in the available resources. However, it is currently being used for pharmaceutical testing2, which suggests that it may have potential applications in the development of new drugs or therapies.

Please note that this information is based on the available resources and may not be comprehensive. For more detailed information, please refer to specific scientific literature and resources.

特性

IUPAC Name |

methyl (3R)-4-benzylmorpholine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-16-13(15)12-10-17-8-7-14(12)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3/t12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVELAJKOOJJTME-GFCCVEGCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1COCCN1CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1COCCN1CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20654029 |

Source

|

| Record name | Methyl (3R)-4-benzylmorpholine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-methyl 4-benzylmorpholine-3-carboxylate | |

CAS RN |

1235134-83-4 |

Source

|

| Record name | Methyl (3R)-4-benzylmorpholine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B577435.png)

![oxalic acid;(2S)-2-[(2R)-pyrrolidin-2-yl]pyrrolidine](/img/structure/B577449.png)